![molecular formula C22H26N4O B2685618 2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896854-92-5](/img/structure/B2685618.png)
2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to contain several functional groups and structural motifs common in medicinal chemistry, including a tetrahydrofuran ring, a phenyl ring, and a pyrazolo[5,1-b]quinazolin-9-amine moiety. These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a comprehensive analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make it a base, and the aromatic ring could contribute to its stability .Applications De Recherche Scientifique
Anti-tubercular Agents
Research has shown that various substituted derivatives, including those related to the pyrazolo[5,1-b]quinazolin-amine framework, have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds with this structure exhibited significant anti-tubercular activity, highlighting their potential as therapeutic agents for tuberculosis. The studies emphasize the compounds' safety, as indicated by their cytotoxicity data using THP-1 cells, suggesting a promising therapeutic index (Maurya et al., 2013).
Acetylcholinesterase Inhibitors
Compounds structurally related to pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, were evaluated for their in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities. This research underscores the potential of these derivatives as treatments for neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role. Many of the synthesized compounds demonstrated good inhibitory activity, comparable to rivastigmine, a reference drug (Mahdavi et al., 2017).
Anti-inflammatory Activity
Fluorine-substituted derivatives related to the 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine structure have been synthesized and investigated for their anti-inflammatory activity. These studies revealed that compounds with specific fluorine substitutions displayed enhanced inhibitory effects on LPS-induced NO secretion compared to their starting ketones. This suggests their utility in developing anti-inflammatory treatments (Sun et al., 2019).
Antimicrobial Agents
Some novel derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activity. These studies identified compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinazolinone derivatives as effective antimicrobial agents (Sharma et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-20(16-8-3-2-4-9-16)22-24-19-12-6-5-11-18(19)21(26(22)25-15)23-14-17-10-7-13-27-17/h2-4,8-9,17,23H,5-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKKKGWNFEQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



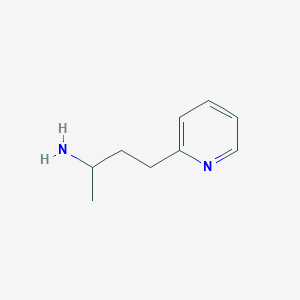
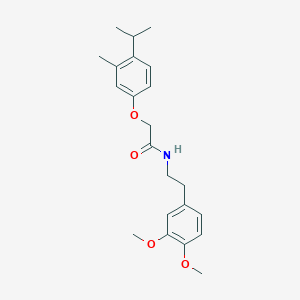

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)
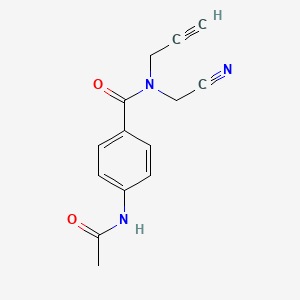
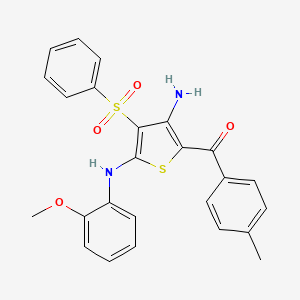
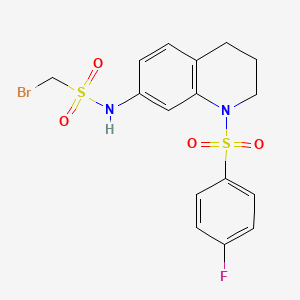

![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)
